molecular formula C24H23F16NO3S B515411 METHYL 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-HEXADECAFLUORONONANOYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

METHYL 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-HEXADECAFLUORONONANOYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B515411
M. Wt: 709.5g/mol
InChI Key: IWQMIXJRUSSOHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-HEXADECAFLUORONONANOYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzothiophene core, a hexadecafluorononanoyl group, and a tert-pentyl substituent. The combination of these groups imparts distinct physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-HEXADECAFLUORONONANOYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting with the preparation of the benzothiophene core. The core is typically synthesized through a cyclization reaction involving a suitable precursor. The hexadecafluorononanoyl group is introduced via a nucleophilic substitution reaction, where a fluorinated reagent reacts with an amine group on the benzothiophene core. The tert-pentyl group is then added through an alkylation reaction, using a tert-pentyl halide as the alkylating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced purification techniques, such as chromatography and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-HEXADECAFLUORONONANOYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-HEXADECAFLUORONONANOYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of METHYL 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-HEXADECAFLUORONONANOYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups enhance its binding affinity to certain proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-HEPTADECANOYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
  • METHYL 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-HEPTAFLUORONONANOYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-HEXADECAFLUORONONANOYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its high degree of fluorination, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring durable and stable compounds.

Properties

Molecular Formula

C24H23F16NO3S

Molecular Weight

709.5g/mol

IUPAC Name

methyl 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoylamino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C24H23F16NO3S/c1-5-17(2,3)9-6-7-10-11(8-9)45-13(12(10)14(42)44-4)41-16(43)19(29,30)21(33,34)23(37,38)24(39,40)22(35,36)20(31,32)18(27,28)15(25)26/h9,15H,5-8H2,1-4H3,(H,41,43)

InChI Key

IWQMIXJRUSSOHP-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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